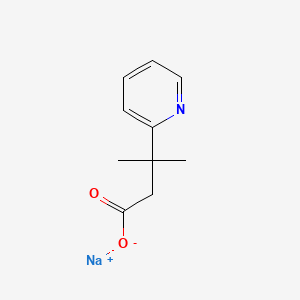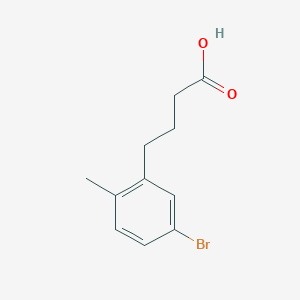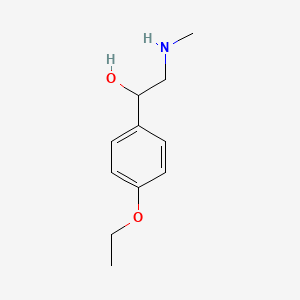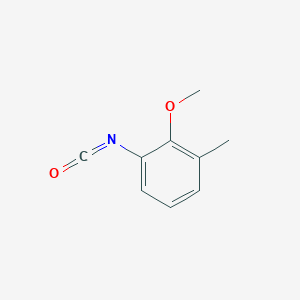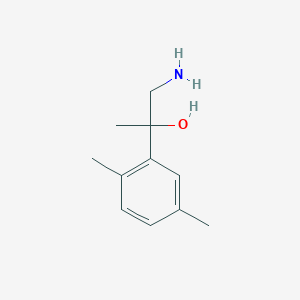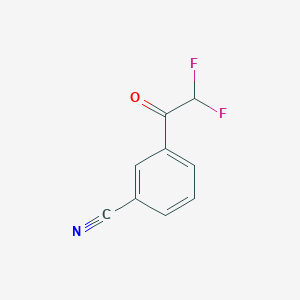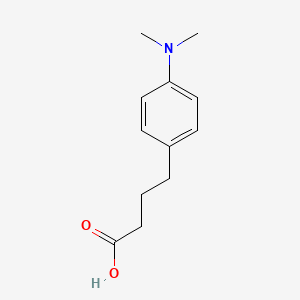
4-(4-(Dimethylamino)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Dimethylamino)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Dimethylamino)benzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-(4-(Dimethylamino)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(4-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(4-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)butanoic acid
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)phenylpropanoic acid
Uniqueness
4-(4-(Dimethylamino)phenyl)butanoic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-8-6-10(7-9-11)4-3-5-12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15) |
InChI 键 |
BABQPVVDDTYVQY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


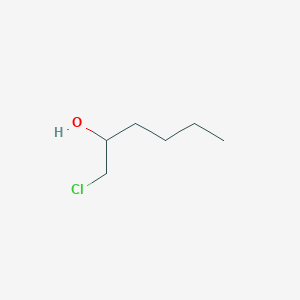
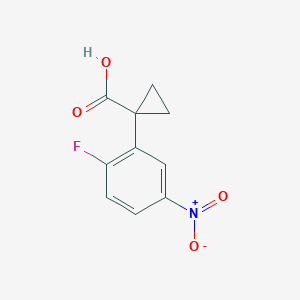
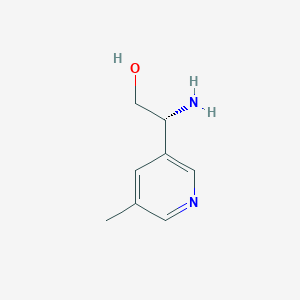

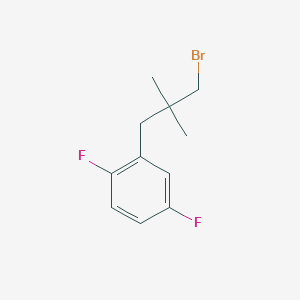
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
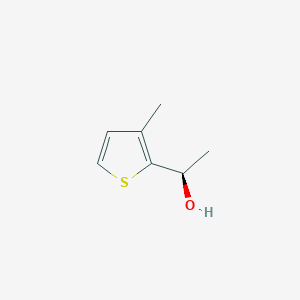
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
